molecular formula C11H10ClNO2 B8316101 6-Chloro-2-isopropyl-benzo[d][1,3]oxazin-4-one

6-Chloro-2-isopropyl-benzo[d][1,3]oxazin-4-one

Cat. No. B8316101
M. Wt: 223.65 g/mol
InChI Key: RBJWRFOLRVNKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642609B2

Procedure details

A mixture of 6-chloro-2-isopropyl-benzo[d][1,3]oxazin-4-one (2.75 g, 12.3 mmol) and methylamine (7.4 mL, 14.8 mmol, 2M solution in MeOH) were heated to 90° C. for 24 hours. The solvent was removed in vacuo and the residue was heated under reduced pressure to 160° C. for 2 hours. The reaction mixture was purified by column chromatography (0-30% ethyl acetate-hexanes) to yield the product (960 mg, 33%). 1H NMR H NMR (400 MHz, CDCl3) δ 8.23 (d, J=2.4 Hz, 1H), 7.65 (dd, J=8.7, 2.4 Hz, 1H), 7.61 (d, J=8.8 Hz, 1H), 3.69 (s, 3H), 3.22 (septet, J=6.7 Hz, 1H), 1.39 (d, J=6.7 Hz, 6H).
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]2[N:6]=[C:7]([CH:11]([CH3:13])[CH3:12])[O:8][C:9](=O)[C:4]=2[CH:3]=1.[CH3:16][NH2:17]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:14][CH:15]=1)[N:6]=[C:7]([CH:11]([CH3:13])[CH3:12])[N:17]([CH3:16])[C:9]2=[O:8]

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
ClC1=CC2=C(N=C(OC2=O)C(C)C)C=C1
Name
Quantity
7.4 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated under reduced pressure to 160° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography (0-30% ethyl acetate-hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(N(C(=NC2=CC1)C(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.